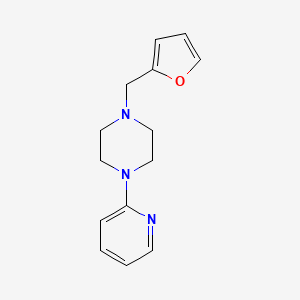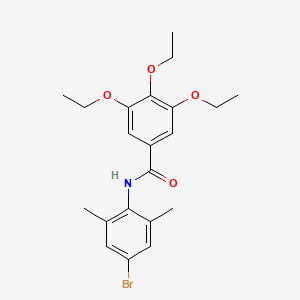
N-(3,4-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-8-methoxy-4-methyl-2-quinolinamine, commonly known as DMQX, is a synthetic compound that belongs to the class of quinolinamines. It is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
DMQX acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate, the natural agonist of the receptor. This results in the inhibition of synaptic transmission mediated by AMPA receptors. DMQX has been shown to be highly selective for AMPA receptors and does not affect other glutamate receptor subtypes.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects. It has been reported to decrease excitatory synaptic transmission in the hippocampus, a brain region involved in learning and memory. DMQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, DMQX has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the major advantages of DMQX is its high selectivity for AMPA receptors, which allows for specific targeting of these receptors in experimental settings. DMQX is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of DMQX is its relatively short half-life, which requires frequent administration in experiments. Additionally, DMQX may have off-target effects at high concentrations, which can complicate interpretation of results.
将来の方向性
There are a number of potential future directions for research involving DMQX. One area of interest is the role of AMPA receptors in the development and progression of neurological disorders such as Alzheimer's disease. DMQX could be used to investigate the contribution of AMPA receptors to the cognitive deficits associated with the disease. Another potential direction is the use of DMQX as a tool for studying the mechanisms of synaptic plasticity, which underlies learning and memory. Finally, DMQX could be used in combination with other compounds to investigate the interactions between different glutamate receptor subtypes in the brain.
合成法
The synthesis of DMQX involves several steps, including the reaction of 3,4-dimethoxybenzylamine with 4-methyl-2-quinolinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of purification steps to obtain pure DMQX. The synthesis process has been optimized over the years to increase the yield and purity of the final product.
科学的研究の応用
DMQX has been widely used in scientific research to study the role of AMPA receptors in various physiological processes. It has been shown to be a potent and selective antagonist of AMPA receptors, which are involved in synaptic transmission and plasticity in the brain. DMQX has been used to investigate the contribution of AMPA receptors to learning and memory, as well as their role in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-10-19(22-20-15(13)6-5-7-17(20)24-3)21-12-14-8-9-16(23-2)18(11-14)25-4/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGMZAANFRCLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)

![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4972073.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![ethyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B4972081.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)
![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)

